Moricizine-d5

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Quantifying moricizine in plasma via LC-MS/MS demands an internal standard with sufficient mass resolution and identical physicochemical behavior to compensate for matrix effects. Moricizine-d5 (Ethyl-D5) meets this need with a +5 Da mass shift, exceeding the ≥3 Da threshold required to avoid isotopic cross-talk with the analyte's natural isotopologues. • Ethyl-D5 label ensures near-identical chromatographic co-elution, enabling robust matrix effect correction for TDM assays compliant with FDA/EMA bioanalytical guidelines (±15% precision). • Deuterium positioned on the ethyl carbamate moiety, remote from heteroatoms, minimizes H/D exchange and preserves isotopic integrity throughout sample workup. • The +5 Da shift is retained in common MRM product ions, allowing simultaneous tracking of moricizine and its numerous metabolites. Supplied as a fully characterized, batch-certified reference material suitable for method transfer and cross-validation across laboratories and instrumentation platforms.

Molecular Formula C22H25N3O4S
Molecular Weight 432.5 g/mol
Cat. No. B12431545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricizine-d5
Molecular FormulaC22H25N3O4S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
InChIInChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)/i1D3,2D2
InChIKeyFUBVWMNBEHXPSU-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moricizine-d5 for LC-MS Quantification: A Deuterated Internal Standard for Antiarrhythmic Drug Monitoring


Moricizine-d5 (Ethyl-D5 Moricizine) is a stable isotope-labeled analog of the Class I antiarrhythmic agent moricizine, in which the five hydrogen atoms of the ethyl carbamate moiety are replaced by deuterium (²H). It has the molecular formula C₂₂H₂₀D₅N₃O₄S and a molecular weight of 432.55 g/mol, corresponding to a nominal mass shift of +5 Da relative to unlabeled moricizine (monoisotopic mass 427.16 Da) [1][2]. As a deuterated internal standard (SIL-IS), its physicochemical behavior closely mirrors that of the analyte during extraction, chromatography, and ionization, while the mass difference enables selective detection by mass spectrometry .

Why Generic Substitution Fails: The Limitations of Non-Deuterated and Lower-Labeled Moricizine Analogs in LC-MS Quantification


Isotopically labeled internal standards are not interchangeable. The number of deuterium labels directly determines the mass shift, which must be ≥3 Da to avoid isotopic overlap with the analyte's natural isotopic envelope and ensure linear calibration [1]. Moricizine-d3 (M+3) lies at the borderline of this requirement, risking spectral cross-talk and non-linear response, while unlabeled structural analogs lack the identical physicochemical properties needed to co-elute with the analyte and compensate for matrix effects . The specific labeling position on the ethyl carbamate moiety of Moricizine-d5, remote from heteroatoms and carbonyl groups, minimizes the risk of deuterium/hydrogen exchange that could otherwise degrade the effective isotopic purity of the internal standard .

Quantitative Evidence for Moricizine-d5 Differentiation: A Comparator-Based Technical Guide


Mass Shift Sufficiency: +5 Da Exceeds the ≥3 Da Threshold Required for Reliable Quantification

Moricizine-d5 provides a nominal mass shift of +5 Da relative to unlabeled moricizine (M+5), which exceeds the widely accepted minimum requirement of ≥3 Da for small-molecule SIL-IS applications [1]. By contrast, a hypothetical Moricizine-d3 (M+3) would lie at the threshold where spectral overlap with the analyte's natural isotopic envelope can cause non-linear calibration curves and compromised accuracy . A mass difference greater than 3 Da ensures that the calibration curve remains linear and that the internal standard signal is resolved from the analyte's [M+H]⁺ and its ¹³C/³⁴S isotopologues .

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Isotopic Purity Projection: D5 Species Yields 95.1% at 99 Atom % Enrichment Per Position

The effective isotopic purity of a poly-deuterated standard depends on the atom % enrichment at each labeling position. At a per-position enrichment of 99 atom % D, the mole fraction of the fully labeled D5 species is calculated as 0.99⁵ = 95.1%, with D4 comprising 4.8%, D3 0.097%, and lower isotopologues making up the remainder [1]. This means that for Moricizine-d5, the D5 species—the one that provides the full +5 Da shift—constitutes the dominant isotopologue. For comparison, a D8-labeled variant (e.g., Moricizine-d8) at the same per-position enrichment would yield only 0.99⁸ = 92.3% of the fully labeled D8 species, with a larger cumulative fraction of under-labeled species that can contribute to spectral interference [1]. The ethyl-D5 labeling pattern thus offers a favorable balance between sufficient mass shift and high abundance of the target isotopologue.

isotopic purity deuterium enrichment isotopologue distribution

Reduced Chromatographic Isotope Effect: Fewer Deuterium Atoms Minimize Retention Time Shift

Deuterated internal standards can exhibit a slightly earlier retention time than their unlabeled counterparts due to the shorter C-D bond length and altered hydrophobicity—an effect that increases with the number of deuterium atoms . In a published LC-MS method, [²H₁₁]moricizine (containing 11 deuterium atoms) was observed to elute slightly earlier than unlabeled moricizine and [¹³C₆]moricizine, which co-eluted [1]. The ethyl-D5 label, with only 5 deuterium atoms on a terminal alkyl group, is expected to produce a smaller retention time shift than D8 or D11 variants, thereby reducing the risk of differential matrix effects caused by incomplete co-elution with the analyte [1].

deuterium isotope effect retention time shift matrix effect compensation

Labeling Position Stability: Ethyl Group Deuterium Resists Exchange Under Bioanalytical Conditions

Deuterium labels positioned on heteroatoms (O, N) or on carbons alpha to carbonyl groups are susceptible to proton/deuterium exchange in aqueous or biological matrices, leading to loss of isotopic integrity and unreliable quantification . In Moricizine-d5, the five deuterium atoms are located on the ethyl carbamate moiety (–O–CD₂CD₃). This ethyl group is attached to oxygen, not directly to a carbonyl carbon, and the deuterium atoms are on sp³-hybridized carbons that are not acidic and do not participate in keto-enol tautomerism. For comparison, D8-labeled variants in which deuterium is placed on the morpholine ring must ensure that labels are not on the nitrogen heteroatom or on carbons that may undergo exchange. The ethyl-D5 label thus offers a well-characterized, exchange-resistant labeling site that maintains isotopic purity throughout sample preparation and analysis .

deuterium exchange stability isotope label integrity bioanalytical method validation

Optimal Use Cases for Moricizine-d5 in Bioanalytical and Pharmacokinetic Research


Therapeutic Drug Monitoring (TDM) of Moricizine in Plasma by LC-MS/MS

Moricizine-d5 serves as the isotope dilution internal standard for the quantification of moricizine in human plasma. Its +5 Da mass shift ensures spectral separation from the analyte and its natural isotopologues, while its ethyl-D5 label minimizes chromatographic retention time differences, providing robust matrix effect compensation . This is critical for TDM assays that must meet regulatory bioanalytical method validation guidelines (FDA, EMA) with precision and accuracy within ±15% (20% at LLOQ) .

Pharmacokinetic and Bioavailability Studies Using Dual Stable Isotope Design

In dual stable isotope administration studies—where one formulation contains unlabeled drug and another contains a stable isotope-labeled version—Moricizine-d5 enables simultaneous quantification of both species in a single LC-MS run when paired with a second labeled analog such as ¹³C₆-moricizine. This approach, validated for moricizine with [²H₁₁]moricizine as internal standard, reduces intrasubject variability (CV < 6% vs. >30% in conventional crossover designs) [1]. Moricizine-d5 offers a modern alternative with the advantages of a smaller, exchange-resistant label and adequate mass resolution from both ¹²C and ¹³C₆ species.

Metabolite Identification and Metabolic Stability Studies

The ethyl-D5 label on Moricizine-d5 is positioned on a fragment of the molecule that is retained in many common product ions, ensuring that the mass shift is preserved during MRM transitions . This property makes Moricizine-d5 suitable as an internal standard for quantifying moricizine in the presence of its numerous metabolites (at least 26 identified), as the labeled fragment can be tracked through multiple reaction monitoring channels [2].

Cross-Validation of Analytical Methods Between Laboratories

Moricizine-d5, as a chemically synthesized, fully characterized stable isotope-labeled standard (available from Toronto Research Chemicals, TRC M635028), provides a traceable reference material for method transfer and cross-validation between laboratories [3]. Its defined isotopic purity and well-characterized mass shift facilitate harmonization of LC-MS/MS methods across different instrumentation platforms, supporting multi-site clinical trials and bioequivalence studies.

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